2-Ethyl-5-hydroxy-6,7-dichloroindanone
Description
Chemical Structure and Properties 2-Ethyl-5-hydroxy-6,7-dichloroindanone (C₁₂H₁₂Cl₂O₂) is a bicyclic indanone derivative featuring an ethyl group at position 2, hydroxyl and chlorine substituents at positions 5, 6, and 7, respectively. Its molecular weight is 259.13 g/mol, with elemental composition: Carbon (55.62%), Hydrogen (4.67%), Chlorine (27.34%), and Oxygen (12.37%) . The compound is synthesized via alkylation of precursors in dimethylformamide (DMF), with potassium carbonate and methyl iodide as key reagents .
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
6,7-dichloro-2-ethyl-5-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-5-3-6-4-7(14)9(12)10(13)8(6)11(5)15/h4-5,14H,2-3H2,1H3 |
InChI Key |
UETRKQKDRRJRCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC(=C(C(=C2C1=O)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Data
- Melting Point: The methylated derivative (2-ethyl-5-methoxy-6,7-dichloro-1-indanone) melts at 146–147°C after recrystallization from butyl chloride .
Comparison with Structural Analogs
Substituent Variation in Indanone Derivatives
Key Compounds :
Comparative Analysis :
Substituent Effects on Reactivity: The hydroxyl group at position 5 in this compound is reactive, enabling methylation to form the methoxy derivative . Bulkier substituents (e.g., cyclopentyl and butyl groups in the C₁₈ analog) may hinder solubility and alter pharmacokinetic profiles .
The methoxy group in the methylated derivative reduces polarity, impacting solubility and intermolecular interactions .
Thermal Stability :
Functional Analog: Indenofuranone Derivatives
The compound 6,7-dihydro-2H-indeno[5,6-b]furan-3(5H)-one (CAS 20895-52-7) shares a bicyclic framework but replaces chlorine and hydroxyl groups with a fused furan ring. This structural difference reduces halogen-mediated reactivity and may alter metabolic pathways .
Research Findings and Implications
- Synthetic Utility : The parent compound’s hydroxyl group serves as a modifiable site for derivatization, enabling tailored physicochemical properties (e.g., methylation for enhanced stability) .
- Limitations : Bulkier analogs (e.g., C₁₈ derivative) may face challenges in bioavailability due to increased molecular weight and steric hindrance .
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